3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
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Overview
Description
3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a nitro group, a sulfonamide group, and a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzofuran ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the nitrobenzofuran derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Addition of the Tert-pentyl Group: The tert-pentyl group is introduced via a Friedel-Crafts alkylation reaction using tert-pentyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Reduction of Nitro Group: 3-amino-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide.
Hydrolysis of Sulfonamide: Corresponding amine and sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the nitro and sulfonamide groups suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The sulfonamide group is a common pharmacophore in many drugs, and the benzofuran ring system is known for its bioactivity.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group might undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide: Lacks the tert-pentyl group, potentially altering its chemical and biological properties.
N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide: Lacks the nitro group, which may affect its reactivity and bioactivity.
Uniqueness
The presence of the tert-pentyl group in 3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide adds steric bulk, which can influence its interaction with biological targets and its solubility properties. The combination of the nitro and sulfonamide groups provides a unique set of chemical functionalities that can be exploited for various applications.
Properties
IUPAC Name |
N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-4-27(2,3)17-12-13-25-22(14-17)23-16-24(20-10-5-6-11-21(20)26(23)34-25)28-35(32,33)19-9-7-8-18(15-19)29(30)31/h5-11,15-17,28H,4,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSIJQJGBNDHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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